molecular formula C9H14N2O B8611010 3-Methyl-1-(pyrazin-2-yl)butan-1-ol

3-Methyl-1-(pyrazin-2-yl)butan-1-ol

Cat. No.: B8611010
M. Wt: 166.22 g/mol
InChI Key: BTCCBRXHJCZYPS-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-yl)butan-1-ol is a pyrazine derivative featuring a branched butanol chain. While direct data on this compound is absent in the provided evidence, its structure suggests a hybrid of a pyrazine heterocycle and a tertiary alcohol. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and flavoring agents due to their aromatic stability and functional versatility . The butanol moiety may influence solubility, reactivity, and toxicity, as seen in related alcohols like butan-1-ol, which exhibits narcotic effects and respiratory irritation .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylbutan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,5H2,1-2H3

InChI Key

BTCCBRXHJCZYPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC=CN=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

3-Methylpyridazine (C₅H₆N₂)
  • Physical Properties : Boiling point 214°C, density 1.031 g/cm³ .
  • Applications : Used in environmental analysis, indicating stability in analytical workflows .
  • Comparison : The absence of a hydroxyl group in 3-methylpyridazine reduces polarity compared to the target compound, likely lowering solubility in polar solvents.
4-Methylpyridazine (C₅H₆N₂)
  • Physical Properties : Boiling point 105°C (at 15 mmHg), density 1.06 g/cm³ .
  • Comparison : Lower boiling point than 3-methylpyridazine suggests weaker intermolecular forces. The target compound’s larger size and hydroxyl group may increase its boiling point.
2-Methoxy-3-(1-methylpropyl)pyrazine (C₉H₁₄N₂O)
  • Applications: Approved as a flavoring agent (FEMA No. 3433) with regulatory clearance in the EU and U.S. .
  • Comparison : The methoxy and branched alkyl groups enhance volatility and flavor potency, whereas the target’s hydroxyl group may limit volatility but improve hydrogen-bonding capacity.

Butanol Derivatives

Butan-1-ol (C₄H₁₀O)
  • Hazards : Classified under Category 3 for narcotic effects and respiratory irritation .
  • Regulatory Limits: Occupational exposure limits vary (e.g., Denmark: 150 mg/m³, Norway: 75 mg/m³) .

Physicochemical and Functional Differences

Table 1: Physical Properties of Pyrazine Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
3-Methylpyridazine 94.11 214 1.031 Methyl, pyridazine
4-Methylpyridazine 94.11 105 (15 mmHg) 1.06 Methyl, pyridazine
2-Methoxy-3-(1-methylpropyl)pyrazine 166.22 Not reported Not reported Methoxy, branched alkyl
3-Methyl-1-(pyrazin-2-yl)butan-1-ol* ~194.24 (estimated) N/A N/A Hydroxyl, pyrazine

*Data inferred from structural analogs.

Table 2: Hazard and Regulatory Profiles

Compound Hazards Regulatory Status
Butan-1-ol Narcotic effects, respiratory irritation Regulated in EU (GV: 75–150 mg/m³)
2-Methoxy-3-(1-methylpropyl)pyrazine None reported Approved for food use (FEMA 3433, EINECS 246-050-9)
This compound* Potential narcotic effects (inferred) Likely untested; similar to butan-1-ol

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